2-Methoxy-3-(trifluoromethoxy)benzonitrile
Overview
Description
2-Methoxy-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-methoxy-3-nitrobenzonitrile is reacted with a trifluoromethoxide source under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-(substituted)benzonitriles.
Oxidation: Products include 2-methoxy-3-(trifluoromethoxy)benzoic acid.
Reduction: Products include 2-methoxy-3-(trifluoromethoxy)benzylamine.
Scientific Research Applications
2-Methoxy-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)benzonitrile
- 3-Methoxybenzonitrile
- 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Uniqueness
2-Methoxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYRBRYBLXXIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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